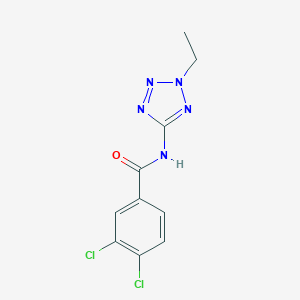

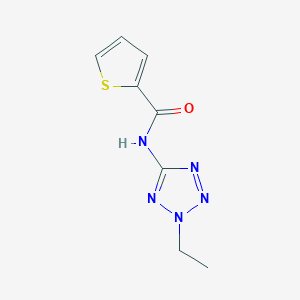

![molecular formula C21H22ClN3O2 B244609 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide, also known as BCF-157, is a synthetic peptide that has recently gained attention for its potential therapeutic properties. BCF-157 has been shown to have anti-inflammatory, wound healing, and angiogenic effects, making it a promising candidate for a variety of medical applications. In

Mecanismo De Acción

More research is needed to fully understand the mechanism of action of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide and how it interacts with various receptors in the body.

- Tissue Regeneration: N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has shown promise in promoting tissue regeneration in various organs, and further research is needed to explore its potential applications in regenerative medicine.

- Drug Delivery: Researchers are exploring ways to improve the delivery of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide to specific tissues and organs, including the use of nanoparticles and other drug delivery systems.

Conclusion

In conclusion, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic peptide with promising therapeutic properties, including wound healing, tissue repair, and anti-inflammatory effects. While more research is needed to fully understand its mechanism of action and potential applications, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has the potential to be a valuable tool in regenerative medicine and other medical fields.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide in lab experiments is its relatively low toxicity and lack of side effects. However, one limitation is that N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide is not yet widely available and can be expensive to synthesize.

Direcciones Futuras

There are numerous future directions for research on N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide, including:

- Clinical Trials: Further clinical trials are needed to determine the safety and efficacy of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide in humans.

-

Métodos De Síntesis

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide is synthesized through the solid-phase peptide synthesis method, which involves the stepwise addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic properties. Some of the most promising applications of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide include wound healing, tissue repair, and anti-inflammatory effects.

Wound Healing: N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been shown to accelerate wound healing in animal models by promoting angiogenesis and collagen synthesis. In a study on rats with Achilles tendon injuries, treatment with N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide resulted in faster healing and improved mechanical strength of the tendon.

Tissue Repair: N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has also been shown to have regenerative effects on various tissues, including the liver, stomach, and intestines. In a study on rats with liver injuries, treatment with N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide resulted in improved liver function and reduced inflammation.

Anti-inflammatory Effects: N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. In a study on rats with colitis, treatment with N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide resulted in reduced inflammation and improved overall health.

Propiedades

Fórmula molecular |

C21H22ClN3O2 |

|---|---|

Peso molecular |

383.9 g/mol |

Nombre IUPAC |

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C21H22ClN3O2/c1-2-24-9-11-25(12-10-24)18-8-7-16(14-17(18)22)23-21(26)20-13-15-5-3-4-6-19(15)27-20/h3-8,13-14H,2,9-12H2,1H3,(H,23,26) |

Clave InChI |

SJVGLNAERSTHRX-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl |

SMILES canónico |

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

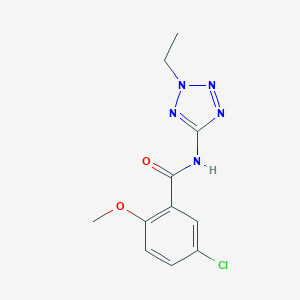

![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)

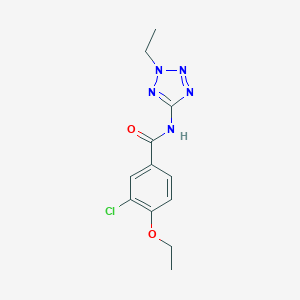

![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)

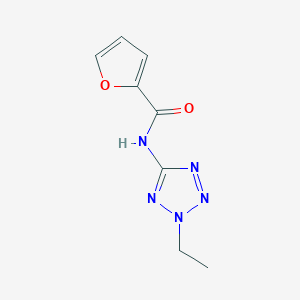

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)

![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244547.png)

![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)

![2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244549.png)